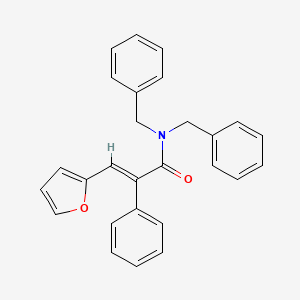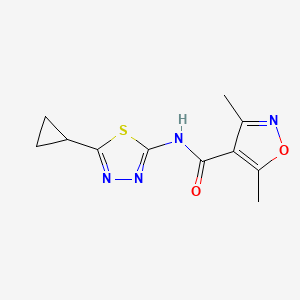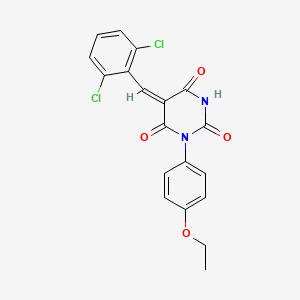
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide, also known as DBFPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves its interaction with specific molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. This compound also interacts with the cannabinoid receptor CB1, which is involved in modulating pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of signaling pathways. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p53, and to inhibit the activity of HDACs, resulting in the suppression of oncogenes. This compound also regulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
实验室实验的优点和局限性
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several potential future directions for the research and development of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide. One area of interest is its use as a therapeutic agent in cancer treatment, particularly in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where this compound's neuroprotective effects may be beneficial. Moreover, further studies are needed to elucidate the molecular targets and signaling pathways involved in this compound's biological activities, which could lead to the development of more targeted and effective therapies.
合成方法
The synthesis of N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide involves the reaction of 3-(2-furyl)acrylic acid with benzylamine and benzaldehyde under specific conditions. The resulting product is purified using chromatographic techniques, yielding a white crystalline solid with a high degree of purity.
科学研究应用
N,N-dibenzyl-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-N,N-dibenzyl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c29-27(26(19-25-17-10-18-30-25)24-15-8-3-9-16-24)28(20-22-11-4-1-5-12-22)21-23-13-6-2-7-14-23/h1-19H,20-21H2/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZSWUGKURFWEE-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CO3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)



![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)